molecular formula C19H21FN2O3S B2964715 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide CAS No. 1021118-95-5

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide

Cat. No. B2964715
CAS RN: 1021118-95-5
M. Wt: 376.45
InChI Key: GJNNJWNMHANVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods. In

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Potentials : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, were synthesized and evaluated for their antibacterial potentials. Compound 8g bearing a 2-methylphenyl group showed notable activity against several bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds are considered moderate inhibitors, particularly effective against Gram-negative bacterial strains (Iqbal et al., 2017).

Bioactive Compound Synthesis

  • Synthesis in Carbohydrate Chemistry : The synthesis of a related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor, highlights its use in carbohydrate chemistry. The Fsec group was designed for the protection of hydroxyl groups and showed stability under acidic conditions. This compound was used in synthesizing 6-aminohexyl galabioside, demonstrating its utility in complex carbohydrate synthesis (Spjut et al., 2010).

Pharmacological Potential

  • Antithrombotic Properties : Compounds structurally related to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide, such as SSR182289A, have been studied for their antithrombotic properties. SSR182289A, a novel thrombin inhibitor, demonstrated potent oral antithrombotic properties in various animal thrombosis models, suggesting the potential therapeutic applications of similar compounds in treating thrombosis-related conditions (Lorrain et al., 2003).

Enzyme Inhibition

  • Activity Against Cholinesterase : A series of N-substituted derivatives, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide, were synthesized and displayed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests the potential of compounds like 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide in developing treatments for diseases related to cholinesterase inhibition (Khalid, 2012).

Anti-Cancer Activity

  • Activity Against Breast Cancer : Novel derivatives, including 1,2-dihydropyridines and thiophenes with a sulfone moiety, have shown promising in-vitro anticancer activity against human breast cancer cell lines. Some compounds exhibited better activity than Doxorubicin, a reference drug. This indicates the potential use of similar compounds in cancer therapy (Al-Said et al., 2011).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNNJWNMHANVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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